双(2-(二苯基膦基)乙基)胺盐酸盐

描述

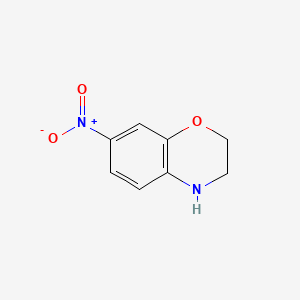

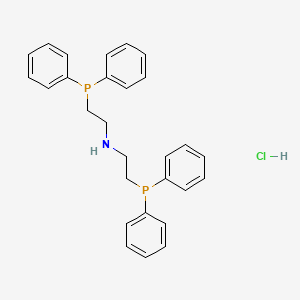

Bis(2-(diphenylphosphino)ethyl)amine, often abbreviated as DPEA, is a tridentate ligand that has been extensively studied due to its ability to coordinate with various metal centers, forming complexes with potential applications in catalysis and material science. The ligand itself is characterized by the presence of two diphenylphosphino groups attached to an ethylamine, allowing for a flexible coordination to metal ions .

Synthesis Analysis

The synthesis of DPEA in its hydrochloride form has been modified and characterized using NMR spectral data. This ligand has been used to form complexes with platinum group metals, such as rhodium and iridium, by reacting with their respective metal precursors in the presence of other reagents like NaBPh4 or in boiling benzene . Additionally, the ligand has been shown to react with sodium tetrachloropalladate(II) to form a four-coordinate complex [Pd(DPEA)Cl]Cl, which can further react to form various complexes with different anionic ligands .

Molecular Structure Analysis

The molecular structure of complexes formed with DPEA has been elucidated using X-ray diffraction techniques. For instance, the structure of a palladium complex with DPEA showed a distorted square-planar geometry, and the ligand adopted a boat conformation . In the case of a neutral digold(I) compound, linear P-Au-Cl arrangements were observed with intermolecular Au⋯Au interactions .

Chemical Reactions Analysis

DPEA-containing complexes exhibit a variety of chemical behaviors. For example, the palladium complex [Pd(DPEA)Cl]Cl can undergo chloro substitution reactions with different nucleophiles, leading to the formation of various products . Gold(I) can induce the abstraction of the aminophosphine ligand from ionic complexes to produce neutral compounds . Furthermore, the ligand has been used in the synthesis of nickel(II) complexes for catalytic ethylene oligomerization, demonstrating the versatility of DPEA in facilitating different chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DPEA and its complexes are closely related to their molecular structures and the nature of the metal center. The ligand's ability to form stable complexes with different geometries and coordination numbers is a testament to its flexibility and the potential for tuning its properties for specific applications. The complexes often exhibit high stability and solubility in various solvents, which is crucial for their use in catalytic processes . The reactivity of these complexes can be influenced by the presence of functional groups on the ligand or the metal center, as seen in the case of chromium(III) complexes used for ethylene trimerization and tetramerization .

科研应用

环境毒性和内分泌干扰:一些与双磷酸盐和双酚类似结构的化合物已被广泛研究其环境影响和毒性。例如,DDT和DDE,它们具有某种相关的芳香和卤素结构,在人类和野生动物中作为内分泌干扰物质,影响生殖和免疫系统以及线粒体功能 (Burgos-Aceves et al., 2021)。了解这些影响对于评估在各种应用中使用类似化合物的环境和健康安全性至关重要。

抗氧化能力和化学反应性:对某些化合物的抗氧化能力的研究,例如基于ABTS•+自由基阳离子测定的化合物,突显了了解化学反应性对材料科学和生物化学应用的重要性 (Ilyasov et al., 2020)。含有膦基团的化合物可能参与类似的氧化或还原过程,这可以在催化或新材料的开发中加以利用。

替代双酚A(BPA):由于其生殖毒性和内分泌干扰特性,对BPA的替代物的搜索已导致替代物质的开发和研究 (den Braver-Sewradj et al., 2020)。这一背景强调了消费品和工业应用中新型更安全化学品的持续需求,潜在地包括双(2-(二苯基膦基)乙基)胺盐酸盐作为聚合物和树脂中更安全的替代品。

阻燃性:磷基阻燃剂在材料科学中的开发和应用已有大量文献记录,表明双膦相关化合物可能在广泛的研究领域中找到应用 (Levchik & Weil, 2006)。这些化合物因其在提高聚合物和纺织品的防火性能中的热稳定性、效率和低挥发性而受到重视。

Safety And Hazards

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is classified as a hazardous substance. It has the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

性质

IUPAC Name |

2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDUVHMGGDOIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClNP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611062 | |

| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride | |

CAS RN |

66534-97-2 | |

| Record name | Ethanamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66534-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)